![molecular formula C8H11ClO B12820511 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol CAS No. 90003-08-0](/img/structure/B12820511.png)
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobicyclo[321]oct-3-en-2-ol is a bicyclic organic compound with the molecular formula C8H11ClO It is characterized by a chlorine atom attached to a bicyclo[321]octane framework, which includes a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol can be achieved through several synthetic routes. One common method involves the esterification of 3,4-dichlorobicyclo[3.2.1]-2-octylene under the action of a carboxylate, followed by hydrolysis in a strong alkali . Another route involves the reaction of 3,4-dichlorobicyclo[3.2.1]-2-octylene in a solvent under the action of an inorganic strong alkali-weak acid salt . These methods help reduce the generation of polymers and impurities, improving purification efficiency.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated bicyclic compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Chlorobicyclo[3.2.1]oct-3-en-2-one.
Reduction: 3-Chlorobicyclo[3.2.1]octane-2-ol.
Substitution: Various substituted bicyclo[3.2.1]oct-3-en-2-ol derivatives.
Applications De Recherche Scientifique
3-Chlorobicyclo[3.2.1]oct-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various biomolecules and catalysts.
Comparaison Avec Des Composés Similaires
3-Chlorobicyclo[3.2.1]oct-3-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Chlorobicyclo[3.2.1]oct-2-ene: Lacks the hydroxyl group and has a different position for the double bond.
Uniqueness: 3-Chlorobicyclo[3.2.1]oct-3-en-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on a bicyclic framework. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
90003-08-0 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
3-chlorobicyclo[3.2.1]oct-3-en-2-ol |
InChI |
InChI=1S/C8H11ClO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8,10H,1-3H2 |
Clé InChI |
MQWROLAKHNHMQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C=C(C2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


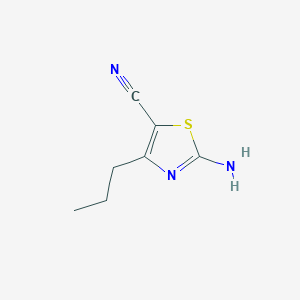
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)
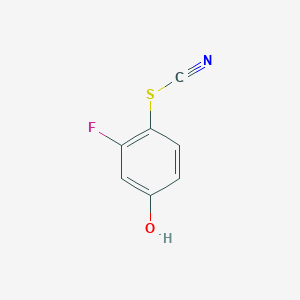
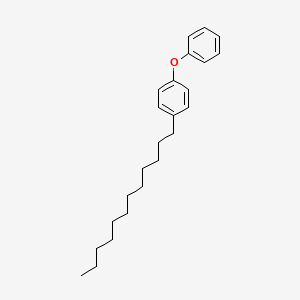

![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
![N-Ethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12820474.png)
![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)
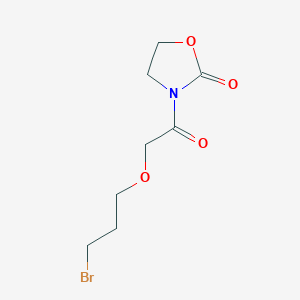
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
![2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)
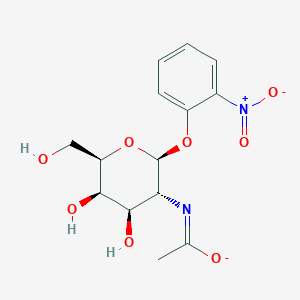

![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)
